Embeconazole

Description

BenchChem offers high-quality Embeconazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Embeconazole including the price, delivery time, and more detailed information at info@benchchem.com.

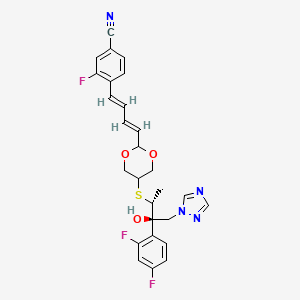

Structure

3D Structure

Properties

CAS No. |

329744-44-7 |

|---|---|

Molecular Formula |

C27H25F3N4O3S |

Molecular Weight |

542.6 g/mol |

IUPAC Name |

4-[(1E,3E)-4-[5-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]sulfanyl-1,3-dioxan-2-yl]buta-1,3-dienyl]-3-fluorobenzonitrile |

InChI |

InChI=1S/C27H25F3N4O3S/c1-18(27(35,15-34-17-32-16-33-34)23-9-8-21(28)11-25(23)30)38-22-13-36-26(37-14-22)5-3-2-4-20-7-6-19(12-31)10-24(20)29/h2-11,16-18,22,26,35H,13-15H2,1H3/b4-2+,5-3+/t18-,22?,26?,27-/m1/s1 |

InChI Key |

XSRKBFUVSRRJDX-ILLAMVBCSA-N |

Isomeric SMILES |

C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)SC3COC(OC3)/C=C/C=C/C4=C(C=C(C=C4)C#N)F |

Canonical SMILES |

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)SC3COC(OC3)C=CC=CC4=C(C=C(C=C4)C#N)F |

Synonyms |

CS-758 R-120758 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Eberconazole on Fungal Ergosterol Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eberconazole is a broad-spectrum imidazole antifungal agent that exhibits potent activity against a wide range of pathogenic fungi, including dermatophytes and yeasts.[1][2][3] Its primary mechanism of action lies in the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol, an essential sterol component in fungi.[1][4] This technical guide provides a comprehensive overview of the molecular mechanism of eberconazole, focusing on its interaction with the target enzyme, lanosterol 14α-demethylase (CYP51). Detailed experimental protocols for assessing its antifungal activity and elucidating its mechanism are provided, along with quantitative data on its efficacy.

Introduction

Fungal infections, ranging from superficial mycoses to life-threatening systemic infections, represent a significant global health challenge. The selective targeting of fungal-specific cellular processes is a cornerstone of antifungal drug development. One of the most successful strategies has been the inhibition of the ergosterol biosynthesis pathway, as ergosterol is the predominant sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[5] Azole antifungals, a major class of ergosterol biosynthesis inhibitors, have been in clinical use for decades. Eberconazole is a topical imidazole derivative that has demonstrated high efficacy and a favorable safety profile in the treatment of cutaneous fungal infections.[6][7] This document delves into the core mechanism of action of eberconazole, providing the technical details necessary for researchers and drug development professionals.

Mechanism of Action of Eberconazole

Eberconazole, like other azole antifungals, exerts its fungistatic or fungicidal effect by inhibiting the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[1][4] This enzyme is a critical component of the ergosterol biosynthesis pathway and is responsible for the oxidative removal of the 14α-methyl group from lanosterol.[5][8]

The inhibition of CYP51 by eberconazole leads to a cascade of events that are detrimental to the fungal cell:

-

Depletion of Ergosterol: The primary consequence of CYP51 inhibition is the cessation of ergosterol production. The lack of ergosterol disrupts the physical properties of the fungal membrane, leading to increased permeability and fluidity, and impairs the function of membrane-bound proteins.[4][5]

-

Accumulation of Toxic Sterol Intermediates: The blockage of the ergosterol pathway at the level of lanosterol 14α-demethylation results in the accumulation of 14α-methylated sterol precursors, such as lanosterol.[4] These aberrant sterols are incorporated into the fungal membrane, further disrupting its structure and function. The accumulation of these toxic intermediates is a key contributor to the antifungal effect of azoles.[8]

The imidazole moiety of eberconazole is crucial for its inhibitory activity. The nitrogen atom (N-3) of the imidazole ring coordinates with the heme iron atom at the active site of the CYP51 enzyme. This binding prevents the enzyme from interacting with its natural substrate, lanosterol, thereby blocking the demethylation reaction.[8]

Quantitative Data: Antifungal Activity of Eberconazole

The in vitro antifungal activity of eberconazole has been evaluated against a wide range of fungal pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antifungal agent's potency. The following tables summarize the MIC values of eberconazole against various dermatophytes and yeasts.

Table 1: In Vitro Susceptibility of Dermatophytes to Eberconazole and Other Antifungal Agents [9]

| Fungal Species | No. of Strains | Eberconazole (EBZ) MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) | Clotrimazole (CTZ) Geometric Mean MIC (µg/mL) | Miconazole (MCZ) Geometric Mean MIC (µg/mL) | Ketoconazole (KTZ) Geometric Mean MIC (µg/mL) |

| Trichophyton rubrum | 67 | 0.03 - 1 | 0.12 | 0.18 | 0.35 | 0.65 |

| Trichophyton mentagrophytes | 52 | 0.03 - 2 | 0.14 | 0.21 | 0.42 | 0.81 |

| Epidermophyton floccosum | 23 | 0.03 - 0.5 | 0.06 | 0.11 | 0.22 | 0.45 |

| Microsporum canis | 18 | 0.03 - 1 | 0.11 | 0.17 | 0.38 | 0.76 |

| Microsporum gypseum | 12 | 0.03 - 0.5 | 0.07 | 0.13 | 0.28 | 0.55 |

| Trichophyton tonsurans | 8 | 0.03 - 0.25 | 0.09 | 0.15 | 0.31 | 0.62 |

Data from Fernandez-Torres et al. Eberconazole was found to be statistically more active (P < 0.05) than the other three drugs against the majority of the species tested.[9]

Table 2: In Vitro Susceptibility of Yeasts to Eberconazole and Other Antifungal Agents [10]

| Fungal Species | No. of Isolates | Eberconazole (EBZ) MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) | Clotrimazole (CTZ) Geometric Mean MIC (µg/mL) | Ketoconazole (KTZ) Geometric Mean MIC (µg/mL) |

| Candida albicans | 50 | 0.03 - 2 | 0.25 | 0.18 | 0.15 |

| Candida glabrata | 20 | 0.03 - 1 | 0.12 | 0.21 | 0.28 |

| Candida krusei | 15 | 0.03 - 1 | 0.18 | 0.35 | 0.42 |

| Candida tropicalis | 10 | 0.03 - 2 | 0.31 | 0.25 | 0.19 |

| Cryptococcus neoformans | 10 | 0.06 - 2 | 0.162 | 0.042 | 0.035 |

Data from a study on the in vitro susceptibilities of clinical yeast isolates.[10]

Experimental Protocols

In Vitro CYP51 Inhibition Assay

This protocol describes a spectrophotometric method to determine the half-maximal inhibitory concentration (IC50) of eberconazole against fungal CYP51. The assay is based on the principle that the binding of an azole inhibitor to the heme iron of CYP51 induces a characteristic type II difference spectrum.

Materials:

-

Purified recombinant fungal CYP51 enzyme

-

Potassium phosphate buffer (pH 7.4)

-

Glycerol

-

Detergent (e.g., sodium cholate)

-

Eberconazole stock solution in DMSO

-

Dual-beam spectrophotometer

Procedure:

-

Enzyme Preparation: Dilute the purified CYP51 enzyme in potassium phosphate buffer containing glycerol and a stabilizing detergent to a final concentration of 1-5 µM.

-

Spectrophotometer Setup: Set the dual-beam spectrophotometer to scan from 350 nm to 500 nm.

-

Baseline Correction: Add an equal volume of the enzyme solution to both the sample and reference cuvettes and record a baseline spectrum.

-

Ligand Titration:

-

Add a small aliquot of the eberconazole stock solution to the sample cuvette.

-

Add an equivalent volume of DMSO to the reference cuvette to account for solvent effects.

-

Gently mix and incubate for 2-5 minutes at room temperature to allow for binding equilibrium.

-

Record the difference spectrum.

-

-

Data Acquisition: Repeat the titration with increasing concentrations of eberconazole until saturation is reached (no further change in the spectral shift is observed).

-

Data Analysis:

-

Determine the difference in absorbance between the peak (around 425-430 nm) and the trough (around 390-410 nm) for each eberconazole concentration.

-

Plot the change in absorbance (ΔA) against the logarithm of the eberconazole concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Fungal Sterol Profile Analysis by GC-MS

This protocol outlines the extraction, saponification, derivatization, and analysis of fungal sterols by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the effect of eberconazole on the sterol profile.[11][12]

Materials:

-

Fungal culture grown with and without a sub-inhibitory concentration of eberconazole

-

Glass beads

-

Chloroform/methanol mixture (2:1, v/v)

-

Potassium hydroxide (KOH) solution in methanol

-

n-Heptane

-

Derivatizing agent (e.g., BSTFA with 1% TMCS)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Cell Lysis and Lipid Extraction:

-

Harvest fungal cells by centrifugation.

-

Resuspend the cell pellet in methanol and add glass beads.

-

Disrupt the cells by vigorous vortexing or bead beating.

-

Add chloroform and continue vortexing to extract the total lipids.

-

Centrifuge to separate the phases and collect the lower organic phase containing the lipids.

-

-

Saponification:

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Add methanolic KOH to the dried lipid extract.

-

Incubate at 80°C for 1-2 hours to hydrolyze the esterified sterols.

-

-

Extraction of Non-saponifiable Lipids (Sterols):

-

After cooling, add water and n-heptane to the saponified mixture.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Carefully collect the upper n-heptane layer containing the sterols.

-

Repeat the extraction with n-heptane to ensure complete recovery.

-

-

Derivatization:

-

Evaporate the pooled n-heptane extracts to dryness.

-

Add the derivatizing agent (e.g., BSTFA with 1% TMCS) to convert the sterols into their more volatile trimethylsilyl (TMS) ethers.

-

Incubate at 60-70°C for 30-60 minutes.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Use a temperature program that allows for the separation of different sterols.

-

Identify the sterols based on their retention times and mass spectra by comparison with known standards and mass spectral libraries.

-

Quantify the relative amounts of ergosterol and precursor sterols (e.g., lanosterol) in the control and eberconazole-treated samples.

-

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Fungal ergosterol biosynthesis pathway highlighting the inhibition of Lanosterol 14α-demethylase (CYP51) by eberconazole.

Caption: Workflow for the in vitro CYP51 inhibition assay.

Caption: Workflow for the analysis of fungal sterol profiles by GC-MS.

Conclusion

Eberconazole's mechanism of action is firmly established as a potent inhibitor of fungal ergosterol biosynthesis through the specific targeting of lanosterol 14α-demethylase (CYP51). This targeted inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising fungal cell membrane integrity and function. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working on novel antifungal agents and studying mechanisms of antifungal resistance. Further investigation into the specific binding kinetics and structural interactions between eberconazole and fungal CYP51 could provide insights for the development of next-generation azole antifungals with improved efficacy and a broader spectrum of activity.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Expression, Purification, and Characterization of Aspergillus fumigatus Sterol 14-α Demethylase (CYP51) Isoenzymes A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel antifungal agents which inhibit lanosterol 14alpha-demethylase in Candida albicans CCH442 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]

- 8. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 10. researchgate.net [researchgate.net]

- 11. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]

- 12. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

Embeconazole (CS-758): A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Embeconazole, also known as CS-758, is a potent, third-generation triazole antifungal agent. This document provides a comprehensive overview of its chemical structure, a representative synthetic route, its presumed mechanism of action, and detailed experimental protocols for its evaluation. Quantitative data from preclinical studies are summarized to provide a consolidated resource for researchers in the field of antifungal drug discovery and development.

Chemical Structure and Properties

Embeconazole is a complex molecule characterized by a central 1,3-dioxane ring linked to a difluorophenyl-triazole moiety and a fluorobenzonitrile group via a butadienyl chain.

| Property | Value | Source |

| IUPAC Name | 4-[(1E,3E)-4-[trans-5-[[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]thio]-1,3-dioxan-2-yl]-1,3-butadien-1-yl]-3-fluorobenzonitrile | [1] |

| Synonyms | CS-758, R-120758 | [1] |

| CAS Number | 329744-44-7 | [1] |

| Molecular Formula | C27H25F3N4O3S | [1] |

| Molecular Weight | 542.57 g/mol | [1] |

Representative Synthesis

While the precise, step-by-step experimental protocol for the synthesis of Embeconazole is proprietary, the key synthetic strategies have been described in the scientific literature. A crucial step involves the stereoselective synthesis of the (E,E)-aldehyde precursor, which is achieved via a Horner-Wadsworth-Emmons reaction. This precursor is then elaborated to introduce the triazole and dioxane moieties.

Below is a plausible, representative synthetic scheme for Embeconazole.

References

In-Depth Technical Guide: The Antifungal Activity Spectrum of Oteseconazole Against Candida Species

Disclaimer: The initial query for "Embeconazole" did not yield specific results in scientific literature, suggesting a possible misspelling. This guide focuses on Oteseconazole (VT-1161) , a novel and well-documented tetrazole antifungal agent with significant activity against Candida species. The methodologies and data presentation herein serve as a comprehensive example for the evaluation of new antifungal compounds.

This document is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the antifungal properties of oteseconazole, including its mechanism of action, in vitro activity, and the experimental protocols used for its evaluation.

Introduction to Oteseconazole

Oteseconazole is a next-generation, orally administered tetrazole antifungal agent.[1] Its chemical structure is distinguished by a tetrazole ring, which contributes to its high selectivity for the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), over its human counterparts.[1][2][3] This enhanced selectivity is designed to reduce the potential for drug-drug interactions and off-target side effects commonly associated with older azole antifungals.[4][5] Oteseconazole has been investigated primarily for the treatment of recurrent vulvovaginal candidiasis and has demonstrated potent activity against a broad spectrum of Candida species.[2][4][6]

Mechanism of Action

The primary mechanism of action of oteseconazole is the inhibition of fungal CYP51.[2][4][5] This enzyme plays a critical role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.

The inhibition of CYP51 by oteseconazole leads to a cascade of events that compromise fungal cell viability:

-

Depletion of Ergosterol: The lack of ergosterol disrupts the structural integrity and fluidity of the fungal cell membrane.

-

Accumulation of Toxic Sterol Intermediates: The enzymatic block causes the buildup of 14α-methylated sterols within the cell.[2][6] These toxic precursors further destabilize the cell membrane, leading to increased permeability and dysfunction of membrane-bound proteins.

-

Fungal Cell Death: The combined effects of ergosterol depletion and toxic sterol accumulation ultimately result in the cessation of fungal growth and cell death.[4]

Antifungal Activity Spectrum Against Candida Species

Oteseconazole has demonstrated a potent and broad spectrum of activity against a wide range of clinically important Candida species. This includes activity against species that are intrinsically less susceptible or have acquired resistance to other azole antifungals, such as fluconazole. The documented antifungal spectrum of oteseconazole includes:

-

Candida albicans

-

Candida glabrata

-

Candida tropicalis

-

Candida parapsilosis

-

Candida krusei

-

Candida dubliniensis

Notably, oteseconazole maintains significant potency against fluconazole-resistant isolates of C. albicans and C. glabrata.[1][8]

Data Presentation: In Vitro Susceptibility

The in vitro activity of oteseconazole is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following table summarizes the MIC data for oteseconazole against various Candida species, as determined by the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.

| Candida Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| All Candida Isolates | ≤0.0005 – >0.25 | 0.002 | 0.06 | [9] |

| Candida albicans | ≤0.0005 – >0.25 | 0.002 | 0.06 - 0.25 | [8][9] |

| Candida glabrata | 0.002 – >0.25 | 0.03 | 0.125 - 4 | [8][9] |

| Candida parapsilosis | ≤0.0005 – >0.25 | - | - | [9] |

| Candida tropicalis | ≤0.0005 – >0.25 | - | - | [9] |

| Candida krusei | ≤0.0005 – >0.25 | - | - | [9] |

| Candida dubliniensis | ≤0.0005 – >0.25 | - | - | [9] |

MIC₅₀ and MIC₉₀ represent the MIC values at which 50% and 90% of the isolates were inhibited, respectively. Data is compiled from studies on clinical isolates from patients with vulvovaginal candidiasis.

Experimental Protocols

The determination of in vitro antifungal susceptibility of oteseconazole against Candida species is performed following the standardized reference method for broth dilution antifungal susceptibility testing of yeasts, as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27.[10][11][12][13]

CLSI M27 Broth Microdilution Method

This method is the gold standard for determining the MIC of an antifungal agent against yeast.

Materials and Reagents:

-

96-well sterile microtiter plates

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M MOPS buffer

-

Oteseconazole reference powder

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Sterile 0.85% saline

-

Sabouraud Dextrose Agar (SDA) plates

-

Spectrophotometer

-

0.5 McFarland turbidity standard

-

Candida species isolates and quality control strains (C. parapsilosis ATCC 22019 and C. krusei ATCC 6258)

Procedure:

-

Preparation of Antifungal Agent:

-

Prepare a stock solution of oteseconazole in DMSO.

-

Perform serial twofold dilutions of the stock solution in RPMI 1640 medium to create a range of concentrations that are 2x the final desired concentrations.

-

Dispense 100 µL of each 2x concentration into the appropriate wells of a 96-well microtiter plate.

-

-

Inoculum Preparation:

-

Subculture the Candida isolates on SDA plates and incubate at 35°C for 24 hours.

-

Harvest several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Prepare a 1:50 dilution of the adjusted suspension in RPMI 1640 medium, followed by a 1:20 dilution to obtain a 2x working inoculum of 1-5 x 10³ CFU/mL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the 2x working inoculum to each well of the microtiter plate containing the antifungal dilutions. This results in a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

-

Include a drug-free growth control well and a sterility control well (medium only).

-

Incubate the plates at 35°C for 24 to 48 hours.

-

-

MIC Determination:

-

After incubation, determine the MIC by visually inspecting the wells or using a microplate reader.

-

The MIC is the lowest concentration of oteseconazole that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control.

-

Summary and Conclusion

Oteseconazole is a promising new tetrazole antifungal agent with potent and broad-spectrum activity against a wide range of Candida species, including clinically challenging isolates with reduced susceptibility to older azole drugs. Its high selectivity for the fungal target enzyme, CYP51, represents a significant advancement in the design of safer and more effective antifungal therapies. The standardized methodologies for in vitro susceptibility testing, such as the CLSI M27 broth microdilution assay, are essential for the continued evaluation of oteseconazole's efficacy and for monitoring the emergence of resistance in clinical settings. This guide provides a foundational understanding of the anti-Candida properties of oteseconazole for the scientific and drug development communities.

References

- 1. tandfonline.com [tandfonline.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. tandfonline.com [tandfonline.com]

- 4. What is Oteseconazole used for? [synapse.patsnap.com]

- 5. What is the mechanism of Oteseconazole? [synapse.patsnap.com]

- 6. Oteseconazole Monograph for Professionals - Drugs.com [drugs.com]

- 7. Oteseconazole | C23H16F7N5O2 | CID 77050711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Oteseconazole versus fluconazole for the treatment of severe vulvovaginal candidiasis: a multicenter, randomized, double-blinded, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Comparison of the Sensititre YeastOne antifungal method with the CLSI M27-A3 reference method to determine the activity of antifungal agents against clinical isolates of Candida spp - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. webstore.ansi.org [webstore.ansi.org]

- 13. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Embeconazole: An In-depth Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Embeconazole is a triazole antifungal agent that has demonstrated notable activity against a range of fungal pathogens. As with any compound intended for research and potential therapeutic development, a thorough understanding of its physicochemical properties is paramount. These properties govern its behavior in biological systems, influence formulation strategies, and are critical for the design and interpretation of in vitro and in vivo studies. This technical guide provides a comprehensive overview of the core physicochemical properties of Embeconazole, including its identity, solubility, lipophilicity, and stability. Where available, experimentally determined data is presented alongside predicted values to offer a complete picture for the research community.

Chemical Identity and Core Properties

A precise understanding of the chemical identity of Embeconazole is the foundation for all research endeavors. Key identifiers and fundamental molecular properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 4-[(1E,3E)-4-[trans-5-[[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]thio]-1,3-dioxan-2-yl]-1,3-butadien-1-yl]-3-fluorobenzonitrile | N/A |

| CAS Number | 329744-44-7 | [1][2] |

| Molecular Formula | C27H25F3N4O3S | [1][2] |

| Molecular Weight | 542.57 g/mol | [1][2] |

| Physical Description | Solid (Appearance may vary based on purity and crystalline form) | N/A |

Physicochemical Data

The following table summarizes key physicochemical parameters of Embeconazole. It is important to note that while some values are predicted based on computational models, they provide valuable initial estimates for experimental design.

| Parameter | Value | Method | Source |

| Melting Point | Not available | Experimental | N/A |

| Boiling Point | 750.3 ± 70.0 °C | Predicted | [2] |

| Water Solubility | Poorly soluble | General observation for triazole antifungals | N/A |

| pKa | 11.70 ± 0.29 | Predicted | [2] |

| logP | 4.2 | Predicted (XLogP3) | N/A |

| Density | 1.33 ± 0.1 g/cm³ | Predicted | [2] |

Mechanism of Action and Signaling Pathway

Embeconazole, like other azole antifungals, exerts its effect by targeting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51A1). This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane.

By inhibiting CYP51A1, Embeconazole disrupts the production of ergosterol. This leads to the accumulation of toxic sterol precursors and a depletion of ergosterol in the fungal membrane. The consequence of this disruption is an increase in membrane permeability, malfunction of membrane-bound enzymes, and ultimately, the inhibition of fungal growth and replication.

Figure 1: Simplified signaling pathway of Embeconazole's mechanism of action.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.

Figure 2: General experimental workflow for determining aqueous solubility.

Methodology:

-

An excess amount of Embeconazole is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

-

The suspension is agitated in a constant temperature water bath or shaker to allow for equilibration (typically 24-72 hours).

-

After equilibration, the undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

-

The concentration of Embeconazole in the clear supernatant is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

The determined concentration represents the thermodynamic solubility of Embeconazole under the specified conditions.

Determination of Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is also a common approach for its determination.

Methodology:

-

A solution of Embeconazole of known concentration is prepared in either water or n-octanol.

-

Equal volumes of n-octanol and water (pre-saturated with each other) are added to a flask containing the Embeconazole solution.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.

-

The concentration of Embeconazole in both the aqueous and octanol phases is determined using a suitable analytical technique (e.g., HPLC-UV).

-

The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Stability Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

Figure 3: Logical relationship in a forced degradation study.

Methodology:

-

Solutions of Embeconazole are subjected to various stress conditions, including:

-

Acidic and Basic Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) at different concentrations and temperatures.

-

Oxidation: Exposure to an oxidizing agent such as hydrogen peroxide.

-

Thermal Stress: Heating the solid drug or its solution at elevated temperatures.

-

Photostability: Exposing the drug to UV and visible light.

-

-

Samples are analyzed at various time points using a stability-indicating HPLC method capable of separating the parent drug from its degradation products.

-

The degradation products can be further characterized using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to elucidate their structures.

Storage and Stability

Based on general knowledge of triazole antifungal agents, Embeconazole should be stored in a well-closed container, protected from light, at controlled room temperature. For long-term storage, refrigeration or freezing may be recommended, and specific conditions should be determined through formal stability studies. It is crucial to avoid exposure to high humidity and extreme temperatures to prevent degradation.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of Embeconazole for research applications. While some experimental data remains to be published, the provided information on its chemical identity, predicted properties, mechanism of action, and general experimental protocols offers a solid starting point for researchers. The generation of robust, experimentally determined data for properties such as melting point, aqueous solubility, and logP will be crucial for the continued development and understanding of Embeconazole's potential as an antifungal agent.

References

Embeconazole: A Technical Deep Dive into its Fungistatic and Fungicidal Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Embeconazole, also known as Eberconazole, is a broad-spectrum imidazole antifungal agent utilized in the topical treatment of cutaneous mycoses. Its efficacy stems from its ability to disrupt the fungal cell membrane by inhibiting ergosterol biosynthesis. A critical aspect of its antifungal profile is its concentration-dependent activity, exhibiting fungistatic effects at lower concentrations and fungicidal properties at higher concentrations.[1] This technical guide provides an in-depth analysis of the fungistatic versus fungicidal nature of Embeconazole, its mechanism of action, and the experimental protocols used to determine its antifungal activity. While extensive Minimum Inhibitory Concentration (MIC) data is available, a notable gap exists in the scientific literature regarding specific Minimum Fungicidal Concentration (MFC) values for Embeconazole against various fungal pathogens. This document will synthesize the available data, detail relevant experimental methodologies, and provide visual representations of key pathways and workflows.

Introduction to Embeconazole's Antifungal Spectrum

Embeconazole has demonstrated a broad spectrum of in vitro activity against a variety of fungal pathogens, most notably dermatophytes, the causative agents of common skin infections. It is also effective against certain yeasts, including some species of Candida.[1][2] Its clinical application is primarily in the topical treatment of dermatophytosis.[3]

The distinction between fungistatic and fungicidal activity is crucial in the context of antifungal therapy.

-

Fungistatic activity refers to the inhibition of fungal growth and reproduction. The fungal organisms are not killed but are prevented from multiplying, allowing the host's immune system to clear the infection.

-

Fungicidal activity , on the other hand, results in the direct killing of the fungal cells.

For Embeconazole, the transition from fungistatic to fungicidal action is dependent on the concentration of the drug at the site of infection.[1]

Quantitative Antifungal Activity of Embeconazole

The in vitro antifungal activity of Embeconazole is primarily assessed by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after a specified incubation period. While the fungicidal activity is determined by the Minimum Fungicidal Concentration (MFC), which is the lowest concentration of an antifungal agent that kills 99.9% of the initial fungal inoculum.

Minimum Inhibitory Concentration (MIC) Data

Numerous studies have reported the MIC of Embeconazole against a wide range of dermatophytes. The following tables summarize the available data, showcasing its potency in comparison to other commonly used antifungal agents.

Table 1: In Vitro Susceptibility of Various Dermatophyte Species to Embeconazole and Other Antifungal Agents (µg/mL)

| Fungal Species (No. of Strains) | Antifungal Agent | MIC Range | MIC₅₀ | MIC₉₀ | Geometric Mean MIC |

| Epidermophyton floccosum (8) | Embeconazole | 0.03-0.25 | 0.06 | 0.25 | 0.06 |

| Clotrimazole | 0.03-0.5 | 0.12 | 0.5 | 0.12 | |

| Ketoconazole | 0.06-0.5 | 0.25 | 0.5 | 0.23 | |

| Miconazole | 0.06-0.5 | 0.25 | 0.5 | 0.23 | |

| Microsporum canis (23) | Embeconazole | 0.03-0.5 | 0.12 | 0.5 | 0.11 |

| Clotrimazole | 0.03-1 | 0.25 | 1 | 0.24 | |

| Ketoconazole | 0.12-2 | 1 | 2 | 0.71 | |

| Miconazole | 0.12-2 | 0.5 | 1 | 0.48 | |

| Microsporum gypseum (10) | Embeconazole | 0.03-0.12 | 0.06 | 0.12 | 0.07 |

| Clotrimazole | 0.03-0.25 | 0.12 | 0.25 | 0.11 | |

| Ketoconazole | 0.12-1 | 0.5 | 1 | 0.45 | |

| Miconazole | 0.12-1 | 0.5 | 1 | 0.42 | |

| Trichophyton mentagrophytes (31) | Embeconazole | 0.03-0.5 | 0.12 | 0.5 | 0.14 |

| Clotrimazole | 0.03-1 | 0.25 | 1 | 0.27 | |

| Ketoconazole | 0.25-2 | 1 | 2 | 0.89 | |

| Miconazole | 0.12-2 | 0.5 | 1 | 0.55 | |

| Trichophyton rubrum (65) | Embeconazole | 0.03-0.5 | 0.12 | 0.25 | 0.12 |

| Clotrimazole | 0.03-1 | 0.25 | 0.5 | 0.21 | |

| Ketoconazole | 0.12-2 | 1 | 2 | 0.72 | |

| Miconazole | 0.06-2 | 0.5 | 1 | 0.43 | |

| Trichophyton tonsurans (15) | Embeconazole | 0.03-0.25 | 0.06 | 0.25 | 0.09 |

| Clotrimazole | 0.03-0.5 | 0.12 | 0.5 | 0.14 | |

| Ketoconazole | 0.12-1 | 0.5 | 1 | 0.46 | |

| Miconazole | 0.06-1 | 0.25 | 1 | 0.27 |

Data compiled from Fernández-Torres B, et al. (2003).[2]

Table 2: In Vitro Activity of Embeconazole against Candida Species (µg/mL)

| Fungal Species (No. of Isolates) | Antifungal Agent | MIC Range | GM MIC |

| Candida albicans (50) | Embeconazole | 0.03-2 | 0.26 |

| Ketoconazole | 0.03-4 | 0.23 | |

| Clotrimazole | 0.03-4 | 0.19 | |

| Candida glabrata (20) | Embeconazole | 0.03-1 | 0.15 |

| Ketoconazole | 0.03-4 | 0.54 | |

| Clotrimazole | 0.03-4 | 0.48 | |

| Candida krusei (15) | Embeconazole | 0.03-0.5 | 0.13 |

| Ketoconazole | 0.03-2 | 0.45 | |

| Clotrimazole | 0.03-2 | 0.39 |

Data compiled from Torres-Rodríguez JM, et al. (1999).[4]

Minimum Fungicidal Concentration (MFC) Data

A comprehensive search of the scientific literature did not yield any specific Minimum Fungicidal Concentration (MFC) data for Embeconazole. While its concentration-dependent fungicidal activity is frequently mentioned, the precise concentrations at which this occurs for different fungal species have not been quantitatively reported in the available literature.[1] Therefore, a direct comparison of MIC and MFC values for Embeconazole cannot be presented at this time. The determination of MFC values through dedicated in vitro studies would be necessary to quantitatively define its fungicidal potency.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action of Embeconazole, like other azole antifungals, is the inhibition of the enzyme lanosterol 14α-demethylase.[2] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway and is a member of the cytochrome P450 family.

Ergosterol is an essential component of the fungal cell membrane, where it plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. By inhibiting lanosterol 14α-demethylase, Embeconazole blocks the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the fungal cell membrane. The altered membrane composition disrupts its normal function, leading to the inhibition of fungal growth (fungistatic effect) at lower concentrations. At higher concentrations, the disruption of the cell membrane is more severe, leading to cell lysis and death (fungicidal effect).

Experimental Protocols for Determining Antifungal Activity

The determination of MIC and MFC values is performed using standardized methodologies to ensure reproducibility and comparability of results between different laboratories. The most widely recognized protocols are those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the MIC of antifungal agents. The general workflow is as follows:

Detailed Methodology (based on CLSI M38-A2 for filamentous fungi):

-

Inoculum Preparation:

-

Fungal isolates are cultured on a suitable medium (e.g., potato dextrose agar) to promote sporulation.

-

A suspension of conidia or sporangiospores is prepared in sterile saline containing a wetting agent (e.g., Tween 80).

-

The suspension is adjusted spectrophotometrically to a specific transmittance, which corresponds to a defined concentration of colony-forming units (CFU)/mL.

-

The suspension is further diluted in the test medium to achieve the final desired inoculum concentration.

-

-

Antifungal Agent Preparation:

-

A stock solution of Embeconazole is prepared in a suitable solvent (e.g., dimethyl sulfoxide).

-

Serial twofold dilutions of the drug are prepared in the test medium (e.g., RPMI 1640) in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Each well of the microtiter plate is inoculated with the standardized fungal suspension.

-

The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 48-96 hours), depending on the growth rate of the fungus.

-

-

MIC Endpoint Reading:

-

The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control (drug-free well). The exact endpoint definition (e.g., 50%, 90%, or 100% inhibition) can vary depending on the drug and the testing standard (CLSI or EUCAST). For azoles, a prominent reduction in growth (typically ≥50%) is often used as the endpoint.

-

Minimum Fungicidal Concentration (MFC) Determination

The MFC is determined as a follow-up to the MIC test. It assesses the killing activity of the antifungal agent.

Detailed Methodology:

-

Subculturing:

-

Following the MIC reading, a fixed volume (e.g., 10-20 µL) is taken from each well that shows no visible growth (i.e., at and above the MIC).

-

The aliquots are subcultured onto a drug-free agar medium (e.g., Sabouraud dextrose agar).

-

-

Incubation:

-

The agar plates are incubated at an appropriate temperature and for a sufficient duration to allow for the growth of any surviving fungal elements.

-

-

MFC Endpoint Reading:

-

The MFC is defined as the lowest concentration of the antifungal agent from which there is no fungal growth or a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum count.

-

Signaling Pathways and Logical Relationships

The primary signaling pathway affected by Embeconazole is the ergosterol biosynthesis pathway, as previously detailed. To date, there is no substantial evidence in the reviewed literature to suggest that Embeconazole significantly impacts other major fungal signaling pathways at clinically relevant concentrations. Its antifungal activity is predominantly attributed to the disruption of cell membrane integrity.

The logical relationship between Embeconazole's concentration and its antifungal effect can be summarized as follows:

Conclusion

Embeconazole is a potent topical antifungal agent with a well-defined mechanism of action targeting the ergosterol biosynthesis pathway. Its antifungal activity is concentration-dependent, being fungistatic at lower concentrations and fungicidal at higher concentrations. While extensive MIC data confirms its efficacy against a broad range of dermatophytes and some yeasts, a significant lack of publicly available MFC data prevents a detailed quantitative comparison of its fungistatic versus fungicidal properties. Future research should focus on determining the MFC values of Embeconazole against key fungal pathogens to provide a more complete understanding of its cidal activity and to further guide its clinical application. The standardized protocols provided by CLSI and EUCAST offer a robust framework for conducting such essential in vitro studies.

References

- 1. Eberconazole - Pharmacological and clinical review - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 2. In Vitro Activities of the New Antifungal Drug Eberconazole and Three Other Topical Agents against 200 Strains of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eberconazole 1% cream is an effective and safe alternative for dermatophytosis treatment: multicenter, randomized, double-blind, comparative trial with miconazole 2% cream - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Susceptibilities of Clinical Yeast Isolates to the New Antifungal Eberconazole Compared with Their Susceptibilities to Clotrimazole and Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]

Embeconazole's Impact on the Fungal Cytoplasmic Membrane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Embeconazole, a member of the azole class of antifungal agents, exerts its primary therapeutic effect by disrupting the integrity and function of the fungal cytoplasmic membrane. This technical guide delineates the core mechanism of action of embeconazole, focusing on its role as a potent inhibitor of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. Inhibition of this enzyme leads to a depletion of ergosterol, an essential component of the fungal cell membrane, and a concurrent accumulation of toxic methylated sterol precursors. These molecular alterations culminate in increased membrane permeability, dysfunction of membrane-bound enzymes, and ultimately, the inhibition of fungal growth. This document provides a comprehensive overview of the quantitative effects of azole antifungals on fungal membrane composition, details the experimental protocols for assessing these effects, and visualizes the key signaling pathways activated in response to the ensuing membrane stress.

Mechanism of Action: Targeting Ergosterol Biosynthesis

The fungistatic and, at higher concentrations, fungicidal activity of embeconazole stems from its specific inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme catalyzes a crucial step in the conversion of lanosterol to ergosterol, the predominant sterol in fungal cell membranes, which is vital for maintaining membrane fluidity, integrity, and the function of embedded proteins.[2]

Embeconazole's nitrogen-containing heterocyclic ring binds to the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol.[1] This inhibition disrupts the ergosterol biosynthesis pathway, leading to two primary consequences that compromise the fungal cytoplasmic membrane:

-

Ergosterol Depletion: The reduction in ergosterol levels alters the physical properties of the membrane, increasing its fluidity and permeability. This disruption can lead to the leakage of essential intracellular components and an inability to maintain proper ion gradients.[3]

-

Accumulation of Toxic Sterol Intermediates: The blockage of CYP51 results in the accumulation of lanosterol and other 14α-methylated sterols.[4] The incorporation of these atypical sterols into the membrane further disrupts its structure and function, contributing to cellular stress and growth inhibition.[4][5]

The overall effect is a significant compromise of the cytoplasmic membrane's barrier function and cellular homeostasis.

Quantitative Effects on the Fungal Cytoplasmic Membrane

The impact of azole antifungals like embeconazole on the fungal cytoplasmic membrane can be quantified through various experimental assays. The following tables summarize representative quantitative data for the effects of azole antifungals on key membrane parameters. While specific data for embeconazole is limited in publicly available literature, the presented data from closely related azoles illustrates the expected outcomes.

Table 1: Inhibition of Lanosterol 14α-Demethylase (CYP51)

| Antifungal Agent | Fungal Species | IC50 (µM) | Reference |

| Itraconazole | Candida albicans | 0.05 - 0.1 | [6] |

| Fluconazole | Candida albicans | 0.1 - 1.0 | [7] |

| Embeconazole | Candida albicans | Data not available |

IC50 (Half-maximal inhibitory concentration) represents the concentration of the drug required to inhibit the enzyme activity by 50%.

Table 2: Alterations in Fungal Membrane Sterol Composition

| Antifungal Agent | Fungal Species | Treatment Concentration | Ergosterol Reduction (%) | Lanosterol Increase (%) | Reference |

| Fluconazole | Candida albicans | 1 x MIC | 70 - 80 | 200 - 300 | [4] |

| Miconazole | Candida albicans | 1 x MIC | ~60 | >400 | [8] |

| Embeconazole | Candida albicans | Data not available | Data not available | Data not available |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 3: Effect on Fungal Membrane Permeability

| Antifungal Agent | Fungal Species | Treatment Concentration | Increase in Propidium Iodide Uptake (%) | Reference |

| Miconazole | Candida albicans | 2 x MIC | ~50 | [9] |

| Embeconazole | Candida albicans | Data not available | Data not available |

Propidium iodide is a fluorescent molecule that can only enter cells with compromised membranes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of embeconazole on the fungal cytoplasmic membrane.

Determination of IC50 against Lanosterol 14α-Demethylase (CYP51)

This protocol describes a cell-free enzymatic assay to determine the concentration of embeconazole required to inhibit 50% of CYP51 activity.

Methodology:

-

Preparation of Fungal Microsomes:

-

Grow the fungal culture (e.g., Candida albicans) to mid-log phase in a suitable broth medium.

-

Harvest the cells by centrifugation and wash with a buffered solution.

-

Lyse the cells using mechanical disruption (e.g., glass beads, French press) in a lysis buffer containing protease inhibitors.

-

Centrifuge the lysate at a low speed to remove cell debris.

-

Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

-

-

Enzymatic Assay:

-

Prepare a reaction mixture containing the fungal microsomes, a source of NADPH (e.g., NADPH regenerating system), and the substrate, lanosterol.

-

Add varying concentrations of embeconazole (or a vehicle control) to the reaction mixtures.

-

Incubate the reactions at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the reaction by adding a strong base (e.g., ethanolic KOH).

-

-

Sterol Extraction and Analysis:

-

Extract the sterols from the reaction mixture using an organic solvent (e.g., n-heptane).

-

Evaporate the organic solvent and resuspend the sterol extract in a suitable solvent for analysis.

-

Analyze the sterol composition using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the amount of lanosterol and the product of the reaction.

-

-

Data Analysis:

-

Calculate the percentage of CYP51 inhibition for each embeconazole concentration relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the embeconazole concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Quantitative Analysis of Fungal Membrane Sterol Composition

This protocol details the extraction and quantification of ergosterol and lanosterol from fungal cells treated with embeconazole.

Methodology:

-

Fungal Culture and Treatment:

-

Grow the fungal culture to mid-log phase.

-

Treat the cultures with embeconazole at various concentrations (e.g., sub-MIC, MIC, and supra-MIC) for a defined period. Include an untreated control.

-

Harvest the cells by centrifugation and wash them.

-

-

Saponification and Sterol Extraction:

-

Resuspend the cell pellet in a solution of alcoholic potassium hydroxide.

-

Heat the mixture (e.g., at 80-90°C) for 1-2 hours to saponify the lipids.

-

Allow the mixture to cool and extract the non-saponifiable lipids (sterols) by adding water and an organic solvent (e.g., n-heptane or hexane) and vortexing.

-

Separate the organic phase containing the sterols.

-

-

Sterol Analysis:

-

Data Analysis:

-

Calculate the amount of ergosterol and lanosterol per unit of cell mass (e.g., dry weight).

-

Express the changes in sterol levels in treated cells as a percentage of the untreated control.

-

Fungal Membrane Permeability Assay (Propidium Iodide Uptake)

This protocol uses the fluorescent dye propidium iodide (PI) to assess membrane integrity in embeconazole-treated fungal cells via flow cytometry.

Methodology:

-

Fungal Culture and Treatment:

-

Grow the fungal culture to the desired growth phase.

-

Treat the cells with embeconazole at different concentrations and for various durations. Include a positive control (e.g., heat-killed cells) and an untreated negative control.

-

-

Staining:

-

Harvest and wash the cells.

-

Resuspend the cells in a buffered saline solution.

-

Add propidium iodide to the cell suspension to a final concentration of 1-5 µg/mL.

-

Incubate in the dark for 10-15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Excite the cells with an appropriate laser (e.g., 488 nm) and collect the PI fluorescence emission in the red channel (e.g., ~617 nm).

-

Acquire data for a sufficient number of events (e.g., 10,000 cells) for each sample.

-

-

Data Analysis:

-

Gate the cell population based on forward and side scatter to exclude debris.

-

Quantify the percentage of PI-positive (membrane-compromised) cells in each treatment group.

-

Compare the percentage of permeable cells in embeconazole-treated samples to the controls.

-

Signaling Pathways Activated by Membrane Stress

The disruption of the cytoplasmic membrane by embeconazole induces cellular stress, which in turn activates compensatory signaling pathways. The two primary pathways involved in responding to cell surface stress in fungi are the Cell Wall Integrity (CWI) pathway and the High Osmolarity Glycerol (HOG) pathway.

Cell Wall Integrity (CWI) Pathway

The CWI pathway is a conserved signaling cascade that responds to cell wall and membrane stress.[11] Activation of this pathway leads to the reinforcement of the cell wall to counteract the weakening of the cell membrane.

Caption: Cell Wall Integrity (CWI) signaling pathway activated by embeconazole-induced membrane stress.

High Osmolarity Glycerol (HOG) Pathway

The HOG pathway is primarily responsible for the response to osmotic stress, but it can also be activated by other forms of membrane stress.[12] Its activation leads to the intracellular accumulation of glycerol to counteract changes in osmotic pressure.

Caption: High Osmolarity Glycerol (HOG) pathway activation in response to membrane stress.

Conclusion

Embeconazole's antifungal activity is intrinsically linked to its disruptive effect on the fungal cytoplasmic membrane. By inhibiting lanosterol 14α-demethylase, embeconazole effectively depletes ergosterol and causes the accumulation of toxic sterol byproducts, leading to a cascade of events that compromise membrane integrity and function. Understanding the quantitative aspects of these effects and the cellular responses they trigger is crucial for the development of novel antifungal strategies and for optimizing the use of existing azole drugs. The experimental protocols and signaling pathway models presented in this guide provide a framework for researchers to further investigate the intricate interactions between embeconazole and the fungal cell.

References

- 1. Eberconazole - Pharmacological and clinical review - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 2. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. [mdpi.com]

- 3. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of fluconazole on the sterol and carbohydrate composition of four species of Candida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genome-wide expression profiling reveals genes associated with amphotericin B and fluconazole resistance in experimentally induced antifungal resistant isolates of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Itraconazole: pharmacokinetics and indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The effects of miconazole on the ultrastructure of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cell Wall Integrity Pathway Involved in Morphogenesis, Virulence and Antifungal Susceptibility in Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The high osmolarity glycerol (HOG) pathway in fungi† - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation of Embeconazole's Anti-inflammatory Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Embeconazole, a topical imidazole antifungal agent, has demonstrated notable anti-inflammatory properties in preclinical investigations. This technical guide provides a comprehensive overview of the preliminary findings regarding Embeconazole's anti-inflammatory effects. The primary mechanism of action is attributed to the inhibition of the arachidonic acid pathway, specifically targeting 5-lipoxygenase (5-LOX) and, to a lesser extent, cyclooxygenase-2 (COX-2). This dual inhibitory action suggests a potential therapeutic benefit in the management of inflamed dermatological conditions where both fungal infections and inflammatory responses are present. This document summarizes the available data, outlines relevant experimental methodologies, and visualizes the key signaling pathways involved.

Introduction

Embeconazole (also referred to as Eberconazole) is a broad-spectrum antifungal agent belonging to the imidazole class.[1][2] Beyond its primary fungistatic and fungicidal activities, which stem from the inhibition of fungal ergosterol synthesis, Embeconazole has been shown to possess distinct anti-inflammatory effects.[3][4][5] This dual functionality makes it a compound of interest for treating inflammatory dermatomycoses, where inflammation is a significant component of the pathology. Preclinical evidence indicates that its anti-inflammatory activity is comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs) like acetylsalicylic acid and ketoprofen.[1][2] This guide serves to consolidate the current understanding of Embeconazole's anti-inflammatory properties based on available preliminary data.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of Embeconazole are primarily attributed to its inhibitory action on key enzymes within the arachidonic acid metabolic cascade.[1][2]

Inhibition of 5-Lipoxygenase (5-LOX)

The principal anti-inflammatory mechanism of Embeconazole is the inhibition of 5-lipoxygenase (5-LOX).[4] 5-LOX is a crucial enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. By inhibiting 5-LOX, Embeconazole can effectively reduce the production of leukotrienes, thereby mitigating inflammatory responses such as neutrophil chemotaxis, increased vascular permeability, and bronchoconstriction.

Inhibition of Cyclooxygenase-2 (COX-2)

Embeconazole also exhibits a lesser inhibitory effect on cyclooxygenase-2 (COX-2).[1][2] The COX-2 enzyme is responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[6] Inhibition of COX-2 by Embeconazole contributes to its overall anti-inflammatory profile by reducing prostaglandin production at the site of inflammation.

Quantitative Data

While preclinical studies have established the anti-inflammatory activity of Embeconazole through the inhibition of 5-LOX and COX-2, specific quantitative data, such as IC50 values from the original research, are not widely available in the public domain. The following table summarizes the qualitative findings.

| Target Enzyme | Level of Inhibition | Implied Anti-inflammatory Effect | Reference |

| 5-Lipoxygenase (5-LOX) | Primary Target | Significant reduction in leukotriene synthesis | [1][2][4] |

| Cyclooxygenase-2 (COX-2) | Secondary Target | Moderate reduction in prostaglandin synthesis | [1][2] |

Experimental Protocols

Detailed experimental protocols from the original preclinical studies on Embeconazole are not publicly available. However, this section outlines standardized, widely accepted methodologies for assessing the anti-inflammatory properties of a compound like Embeconazole.

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This is a standard animal model for evaluating acute inflammation.

-

Objective: To assess the in vivo anti-inflammatory effect of topically applied Embeconazole.

-

Animal Model: Male Wistar rats or Swiss albino mice.

-

Procedure:

-

A baseline measurement of the paw volume of the animals is taken using a plethysmometer.

-

The test group receives a topical application of Embeconazole cream on the plantar surface of the right hind paw. A control group receives a placebo cream, and a positive control group is administered a standard anti-inflammatory drug (e.g., indomethacin).

-

After a set pre-treatment time (e.g., 1 hour), a sub-plantar injection of 0.1 ml of 1% carrageenan solution is administered into the right hind paw of all animals to induce inflammation.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro Enzyme Inhibition Assays

-

Objective: To determine the in vitro inhibitory effect of Embeconazole on 5-LOX activity.

-

Method: A common method involves a spectrophotometric or fluorometric assay using a commercially available kit.

-

Procedure:

-

The 5-LOX enzyme solution is prepared.

-

Various concentrations of Embeconazole are pre-incubated with the enzyme.

-

The reaction is initiated by adding the substrate, arachidonic acid.

-

The formation of the product (e.g., leukotrienes) is measured over time by monitoring the change in absorbance or fluorescence.

-

-

Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of Embeconazole, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined.

-

Objective: To quantify the in vitro inhibitory effect of Embeconazole on COX-2 activity.

-

Method: Similar to the 5-LOX assay, this is typically performed using a colorimetric or fluorometric screening kit.

-

Procedure:

-

The COX-2 enzyme is prepared.

-

Different concentrations of Embeconazole are incubated with the enzyme.

-

The reaction is started by the addition of arachidonic acid.

-

The production of prostaglandins (e.g., Prostaglandin E2) is measured by monitoring the change in color or fluorescence.

-

-

Data Analysis: The percentage of inhibition is determined for each Embeconazole concentration, and the IC50 value is calculated.

Signaling Pathways and Visualizations

The anti-inflammatory action of Embeconazole is centered on the arachidonic acid signaling pathway.

Embeconazole's Inhibition of the Arachidonic Acid Pathway.

References

- 1. Eberconazole - Pharmacological and clinical review - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 2. longdom.org [longdom.org]

- 3. What is the mechanism of Eberconazole Nitrate? [synapse.patsnap.com]

- 4. Efficacy and Safety of Eberconazole vs Sertaconazole in Localised Tinea Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of cyclooxygenase-2 rapidly reverses inflammatory hyperalgesia and prostaglandin E2 production - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Preparation of Eberconazole Stock Solutions for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eberconazole is a broad-spectrum imidazole antifungal agent effective against a wide range of dermatophytes, yeasts, and molds. Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. Accurate and reproducible in vitro assays are fundamental to the study of its antifungal properties and the development of new therapeutic applications. A critical first step in these assays is the correct preparation of a stable and accurately concentrated stock solution. This document provides detailed application notes and protocols for the preparation of eberconazole stock solutions for use in various in vitro assays.

Physicochemical Properties and Solubility

Eberconazole is a white to light yellow crystalline powder. It is a lipophilic molecule with low aqueous solubility. The choice of solvent is therefore critical for preparing a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for dissolving eberconazole for in vitro studies.

Data Presentation: Solubility and Recommended Concentrations

The following tables summarize the solubility of eberconazole in various solvents and provide recommended concentrations for stock and working solutions for in vitro antifungal susceptibility testing.

Table 1: Solubility of Eberconazole

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | ~250 mg/mL (approx. 637 mM)[1][2] | The solvent of choice for preparing high-concentration stock solutions. Sonication may be required to facilitate dissolution.[3] Use of freshly opened, anhydrous DMSO is recommended as it is hygroscopic, and water content can impact solubility.[1] |

| Methanol | Soluble[4][5] | Can be used for preparing intermediate dilutions from a DMSO stock. |

| Acetonitrile | Soluble[4][5] | Another option for intermediate dilutions. |

| Ethanol | Information not readily available | While often used as a solvent for other azole antifungals, specific quantitative solubility data for eberconazole in ethanol is not widely published. It may be used for further dilutions of a DMSO stock solution. |

| Water | Slightly soluble[4][5] | Not suitable for preparing stock solutions due to low solubility. |

Table 2: Recommended Concentrations for In Vitro Antifungal Susceptibility Testing

| Solution Type | Recommended Concentration Range | Notes |

| Stock Solution | 1 - 10 mg/mL in 100% DMSO | A concentration of 1 mg/mL (1000 µg/mL) is a common starting point for serial dilutions. |

| Intermediate Dilutions | Varies depending on the assay | Prepare in culture medium or a co-solvent system to minimize solvent toxicity in the final assay. |

| Final Assay Concentration | 0.01 - 16 µg/mL | The final concentration will depend on the specific assay and the susceptibility of the fungal species being tested. |

Experimental Protocols

Materials

-

Eberconazole powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Sterile, amber glass vials or polypropylene tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

-

Sterile, disposable serological pipettes and pipette tips

Protocol for Preparation of a 10 mg/mL Eberconazole Stock Solution in DMSO

-

Preparation: In a sterile environment (e.g., a laminar flow hood), weigh out 10 mg of eberconazole powder using a calibrated analytical balance and transfer it to a sterile amber glass vial or polypropylene tube.

-

Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the eberconazole powder.

-

Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Sonication (if necessary): If the eberconazole does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes, or until the solution is clear. Gentle heating can also aid dissolution, but care should be taken to avoid degradation.

-

Sterilization (optional): If required for the specific application, the stock solution can be filter-sterilized through a 0.22 µm syringe filter that is compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Protocol for Serial Dilution for Antifungal Susceptibility Testing

This protocol describes the preparation of working solutions for a typical broth microdilution assay.

-

Preparation of Intermediate Dilution: From the 10 mg/mL stock solution, prepare an intermediate dilution (e.g., 100 µg/mL) in the appropriate sterile culture medium (e.g., RPMI-1640). Be mindful of the final DMSO concentration in the assay, which should typically be kept below 1% to avoid solvent toxicity to the fungal cells.

-

Serial Dilution in Microplate: a. Add 100 µL of sterile culture medium to wells 2 through 12 of a 96-well microtiter plate. b. Add 200 µL of the 100 µg/mL intermediate dilution of eberconazole to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to the desired final concentration. Discard 100 µL from the last well.

-

Inoculation: Add 100 µL of the fungal inoculum (prepared according to standard protocols such as CLSI or EUCAST) to each well. This will result in a final 2-fold dilution of the eberconazole concentrations in the wells.

Mandatory Visualizations

Signaling Pathway of Eberconazole's Antifungal Action```dot

// Invisible edge for positioning edge [style=invis]; Lanosterol_to_Ergosterol_edge [shape=point, pos="2.5,0.5!"]; Ergosterol -> DisruptedMembrane [style=dashed, color="#5F6368", label="Synthesis Blocked", fontcolor="#5F6368", fontsize=8];

// Set explicit positions to avoid overlap Lanosterol [pos="0,0!"]; Ergosterol [pos="2,0!"]; Membrane [pos="4,0!"]; Eberconazole [pos="1,-1.5!"]; Inhibition [pos="2.5,-0.5!"]; DisruptedMembrane [pos="4,-1.5!"]; CellDeath [pos="6,-1.5!"]; }

Caption: Workflow for preparing eberconazole stock solution.

Stability and Storage

Proper storage of eberconazole stock solutions is crucial to maintain their potency and ensure the reliability of experimental results.

-

Stock Solutions in DMSO: Store aliquots at -20°C for up to one month or at -80°C for up to six months. [1]Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.

-

Protection from Light: Eberconazole solutions should be protected from light. Use amber vials for storage.

-

Working Dilutions: Aqueous working dilutions of eberconazole should be prepared fresh for each experiment and should not be stored for extended periods.

Safety Precautions

-

Eberconazole is a chemical compound; handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

DMSO is readily absorbed through the skin and can carry dissolved compounds with it. Avoid direct contact with the skin.

-

Work in a well-ventilated area, preferably in a chemical fume hood, when handling DMSO and eberconazole powder.

-

Consult the Safety Data Sheet (SDS) for eberconazole and DMSO for complete safety information.

By following these application notes and protocols, researchers can prepare stable and accurately concentrated eberconazole stock solutions, which is an essential prerequisite for obtaining reliable and reproducible results in in vitro assays.

References

Application Notes and Protocols for Embeconazole Minimum Inhibitory Concentration (MIC) Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Embeconazole is an azole antifungal agent. Determining its Minimum Inhibitory Concentration (MIC) is crucial for understanding its potency against various fungal pathogens, monitoring for the development of resistance, and establishing effective therapeutic dosages. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2] This document provides a detailed protocol for determining the MIC of embeconazole against fungal isolates, based on widely recognized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4] While specific breakpoints for embeconazole may not yet be established by these organizations, the following methodology provides a standardized framework for its in vitro evaluation.

Core Principles of MIC Testing

Antifungal Susceptibility Testing (AFST) measures the in vitro activity of an antifungal agent against a specific fungal isolate.[3] The broth microdilution method is a standardized technique used to determine the MIC.[5][6] This involves preparing serial twofold dilutions of the antifungal agent in a liquid growth medium in a 96-well microtiter plate.[7] Each well is then inoculated with a standardized suspension of the fungal isolate. Following incubation, the plates are examined for visible growth. The MIC is the lowest concentration of the antifungal agent that inhibits this visible growth.

Data Presentation

Table 1: Example Embeconazole Dilution Series for MIC Determination

| Well | Embeconazole Concentration (µg/mL) |

| 1 | 16 |

| 2 | 8 |

| 3 | 4 |

| 4 | 2 |

| 5 | 1 |

| 6 | 0.5 |

| 7 | 0.25 |

| 8 | 0.125 |

| 9 | 0.06 |

| 10 | 0.03 |

| 11 | Growth Control (No Drug) |

| 12 | Sterility Control (No Inoculum) |

Note: The concentration range should be adjusted based on the expected susceptibility of the fungal species being tested.

Table 2: Quality Control (QC) Organisms and Expected MIC Ranges

| QC Strain | ATCC Number | Antifungal Agent | Expected MIC Range (µg/mL) |

| Candida parapsilosis | ATCC 22019 | Itraconazole | 0.03 - 0.12 |

| Candida krusei | ATCC 6258 | Itraconazole | 0.12 - 0.5 |

| Aspergillus flavus | ATCC 204304 | Voriconazole | 0.12 - 0.5 |

| Aspergillus fumigatus | ATCC 204305 | Voriconazole | 0.12 - 0.5 |

Note: As specific QC ranges for embeconazole are not yet established by CLSI or EUCAST, it is recommended to use standard QC strains for azoles to ensure the overall integrity of the testing procedure. Researchers should establish internal, reproducible embeconazole MIC ranges for these strains.

Experimental Protocol: Embeconazole MIC by Broth Microdilution

This protocol is based on the CLSI M27 and M38 documents for yeasts and filamentous fungi, respectively.

Materials

-

Embeconazole powder (analytical grade)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Sterile, inert containers for dilutions

-

Spectrophotometer

-

Vortex mixer

-

Pipettes and sterile tips

-

Fungal isolate(s) for testing

-

Quality control fungal strains (e.g., Candida parapsilosis ATCC 22019, Aspergillus fumigatus ATCC 204305)

-

Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA) plates

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

Incubator (35°C)

Method

-

Preparation of Embeconazole Stock Solution:

-

Prepare a stock solution of embeconazole in DMSO at a concentration 100 times the highest final concentration to be tested (e.g., 1600 µg/mL for a final high of 16 µg/mL).

-

Ensure the final concentration of DMSO in the test wells does not exceed 1%, as it can inhibit fungal growth.

-

-

Preparation of Microtiter Plates:

-

Dispense 100 µL of RPMI 1640 medium into wells 2 through 11 of a 96-well plate.

-

Prepare an intermediate drug dilution by adding the appropriate volume of the embeconazole stock solution to a larger volume of RPMI 1640 to create a solution that is twice the highest desired final concentration.

-

Add 200 µL of this 2x embeconazole solution to well 1.

-

Perform a serial twofold dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no drug).

-

Well 12 will serve as the sterility control (no inoculum).

-

-

Inoculum Preparation:

-

For Yeasts:

-

Subculture the yeast isolate onto a PDA or SDA plate and incubate at 35°C for 24-48 hours.

-

Prepare a suspension of the yeast in sterile saline.

-